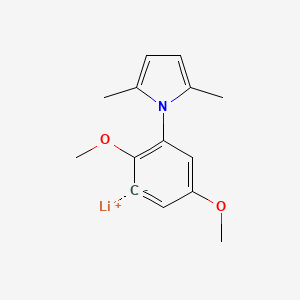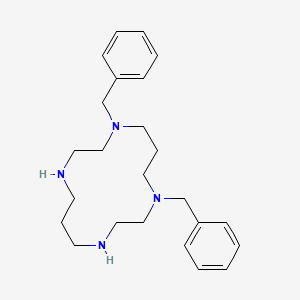![molecular formula C8H10ClN5O2 B14270190 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine CAS No. 131748-47-5](/img/structure/B14270190.png)
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine is a chemical compound known for its significant applications in various fields, particularly in agriculture as an insecticide. This compound is a member of the neonicotinoid family, which is known for its effectiveness in pest control by targeting the nervous system of insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine typically involves the reaction of 6-chloropyridine-3-methanol with 2-methyl-3-nitroguanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine undergoes various chemical reactions, including:
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: The major product is 1-[(6-aminopyridin-3-yl)methyl]-2-methyl-3-nitroguanidine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Widely used in agriculture as an effective insecticide.
Mechanism of Action
The compound exerts its effects by targeting the nicotinic acetylcholine receptors in the nervous system of insects. By binding to these receptors, it disrupts normal neural transmission, leading to paralysis and eventual death of the insect . This mechanism is similar to that of other neonicotinoids, making it highly effective in pest control.
Comparison with Similar Compounds
- Imidacloprid
- Thiacloprid
- Acetamiprid
Comparison: 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine is unique due to its specific structure, which provides a balance between potency and selectivity. Compared to imidacloprid and thiacloprid, it has a different substitution pattern on the pyridine ring, which can influence its binding affinity and effectiveness . Acetamiprid, on the other hand, has a different functional group, which affects its overall activity and degradation pathway .
Properties
CAS No. |
131748-47-5 |
|---|---|
Molecular Formula |
C8H10ClN5O2 |
Molecular Weight |
243.65 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine |
InChI |
InChI=1S/C8H10ClN5O2/c1-10-8(13-14(15)16)12-5-6-2-3-7(9)11-4-6/h2-4H,5H2,1H3,(H2,10,12,13) |
InChI Key |
SWHRDLPFZQFSLS-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCC1=CN=C(C=C1)Cl)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)







![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)


